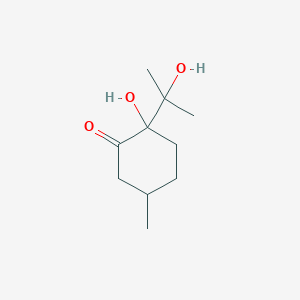
3-(4-Methylbenzoyl)thiophene
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, including 3-(4-Methylbenzoyl)thiophene, typically involves reactions of benzoyl isothiocyanates with various amines or alkynes. For example, Qiao et al. (2017) described the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas using benzoyl isothiocyanates and amines, a process that may be similar to the synthesis of 3-(4-Methylbenzoyl)thiophene (Qiao et al., 2017).
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been extensively studied. For instance, Faghi et al. (1988) compared the X-ray structures of 2- and 3-methylbenzo[b]thiophene dioxides, providing insights into the bond lengths and angles typical in thiophene compounds (Faghi et al., 1988).
Chemical Reactions and Properties
Thiophene derivatives exhibit a range of chemical reactions. Guerrera et al. (1995) explored the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, highlighting the aromatic nucleophilic substitution reactions typical of such compounds (Guerrera et al., 1995).
Physical Properties Analysis
The physical properties of thiophene derivatives are often characterized using spectroscopic and crystallographic techniques. Saeed et al. (2011) described the structural and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, providing information on aspects such as crystal packing and bond conformations (Saeed et al., 2011).
Chemical Properties Analysis
The chemical properties of thiophene derivatives can be diverse. For instance, Clarke et al. (1973) investigated the substitution reactions of benzo[b]thiophen derivatives, revealing insights into electrophilic substitution and other reaction mechanisms (Clarke et al., 1973).
Aplicaciones Científicas De Investigación
Antitubulin Agents : A library of functionalized 3-(α-styryl)-benzo[b]thiophenes, which are structurally related to 3-(4-Methylbenzoyl)thiophene, was synthesized for evaluation as antitubulin agents. Among these compounds, one demonstrated significant cytotoxic activity against a specific cell line and inhibited the polymerization of tubulin (Tréguier et al., 2014).
Heavy Oil Decomposition : Research on the decomposition mechanism of thiophene compounds, including derivatives similar to 3-(4-Methylbenzoyl)thiophene, in heavy oil under supercritical water conditions was conducted. This study has implications for environmental processes and oil spill management (Qi et al., 2020).
Charge-Transporting Materials : The study of bromination selectivity in 5-diarylamino-2-methylbenzo[b]thiophene, a compound related to 3-(4-Methylbenzoyl)thiophene, contributes to the development of triphenylamine-based charge-transporting materials, which are important in electronic applications (Wu et al., 2013).
Pyrolysis Mechanisms : The pyrolysis mechanism of 3-ethynylebenzo[b]thiophene, which is structurally related, was investigated. Understanding these mechanisms is crucial for applications in material science and environmental studies (Li et al., 2021).
Structural Characterization : Research on the structural characterization and quantum chemical calculations of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas, closely related to 3-(4-Methylbenzoyl)thiophene, provides insights into the molecular properties of these compounds (Qiao et al., 2017).
Synthesis of Novel Compounds : The reaction between 3-bromo-2-nitrobenzo[b]thiophene and certain amines, leading to unexpected isomer structures, can be useful for synthesizing novel compounds for various applications (Guerrera et al., 1995).
Liquid Crystal Research : A study on new thiophene-based derivative liquid crystals and their positional isomers, which includes compounds structurally similar to 3-(4-Methylbenzoyl)thiophene, provides valuable insights for the development of new materials in display technology (Nafee et al., 2020).
Fluorescent Materials : The synthesis and characterization of fluorescent nitrobenzoyl polythiophenes, which are related to 3-(4-Methylbenzoyl)thiophene, contribute to the development of new materials for electronic and photonic applications (Coelho et al., 2015).
Synthesis of Estrogen Receptor Modulators : Benzo[b]thiophene derivatives, closely related to 3-(4-Methylbenzoyl)thiophene, are important for their use as selective estrogen receptor modulators. The synthesis of these compounds is crucial for pharmaceutical applications (David et al., 2005).
Antitumor Evaluation : The synthesis of novel polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, structurally related to 3-(4-Methylbenzoyl)thiophene, and their evaluation as antitumor agents highlights the potential medicinal applications of these compounds (Shams et al., 2010).
Direcciones Futuras
Thiophene-based compounds, including “3-(4-Methylbenzoyl)thiophene”, have a wide range of applications in medicinal chemistry and material science . They are used in the production of certain types of polymers, notably polythiophenes, which are used extensively in the field of material science, specifically in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs) . The development of new thiophene-based compounds with wider therapeutic activity is a topic of interest for medicinal chemists .
Propiedades
IUPAC Name |
(4-methylphenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-2-4-10(5-3-9)12(13)11-6-7-14-8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTKYKQXMWNJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562444 | |
| Record name | (4-Methylphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylbenzoyl)thiophene | |
CAS RN |
118993-65-0 | |
| Record name | (4-Methylphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)






![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)

![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)

